2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a bromomethyl group and a methylcyclohexyl group
Vorbereitungsmethoden
The synthesis of 2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran typically involves the bromination of tetrahydrofuran derivatives. One common method includes the reaction of tetrahydrofuran with bromomethylcyclohexane under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine and a solvent like benzene . The mixture is stirred and cooled to around 0°C before the addition of the bromomethylcyclohexane. The reaction is then allowed to proceed at room temperature for several hours, followed by purification through distillation or chromatography.
Analyse Chemischer Reaktionen
2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Addition Reactions: The compound can undergo addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran include:
Tetrahydrofuran: A simpler compound with a similar ring structure but without the bromomethyl and methylcyclohexyl substitutions.
Bromomethylcyclohexane: Contains the bromomethyl group but lacks the tetrahydrofuran ring.
Cyclohexylmethanol: Similar in structure but with a hydroxyl group instead of the bromomethyl group.
The uniqueness of this compound lies in its combination of the tetrahydrofuran ring and the bromomethyl and methylcyclohexyl groups, which confer distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C13H23BrO2 |
---|---|
Molekulargewicht |
291.22 g/mol |
IUPAC-Name |
2-[[1-(bromomethyl)-4-methylcyclohexyl]oxymethyl]oxolane |
InChI |
InChI=1S/C13H23BrO2/c1-11-4-6-13(10-14,7-5-11)16-9-12-3-2-8-15-12/h11-12H,2-10H2,1H3 |
InChI-Schlüssel |
DCUGNQPNWSEZFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(CBr)OCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.